CYP1B1 ligand 2

PROTAC CYP1B1 Targeted Protein Degradation

2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol, also known as CYP1B1 ligand 2 (CAS 2836297-58-4), is a synthetic, small-molecule ligand characterized by a bis-thiazole scaffold. With a molecular formula of C18H12ClN3OS2 and a molecular weight of 385.9 g/mol , it is established in the literature as a target protein ligand for PROTAC (PROteolysis TArgeting Chimera) development, specifically as a recruiter for the cytochrome P450 1B1 (CYP1B1) enzyme for degradation.

Molecular Formula C18H12ClN3OS2
Molecular Weight 385.9 g/mol
Cat. No. B12377139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP1B1 ligand 2
Molecular FormulaC18H12ClN3OS2
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl)O
InChIInChI=1S/C18H12ClN3OS2/c19-11-5-7-12(8-6-11)20-18-22-15(10-25-18)17-21-14(9-24-17)13-3-1-2-4-16(13)23/h1-10,23H,(H,20,22)
InChIKeyVRAQSTXNFSNVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol for PROTAC Development: A Validated CYP1B1 Ligand


2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol, also known as CYP1B1 ligand 2 (CAS 2836297-58-4), is a synthetic, small-molecule ligand characterized by a bis-thiazole scaffold. With a molecular formula of C18H12ClN3OS2 and a molecular weight of 385.9 g/mol , it is established in the literature as a target protein ligand for PROTAC (PROteolysis TArgeting Chimera) development, specifically as a recruiter for the cytochrome P450 1B1 (CYP1B1) enzyme for degradation . Its primary research application is in oncology, where it is used to study lung cancer biology [1].

2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol: Structural Specificity for Targeted Protein Degradation


Substituting this compound with a generic thiazole or phenol derivative is not scientifically valid for its intended application. The 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol structure is a critical component in the design of heterobifunctional degraders, where it functions as a validated warhead for the E3 ligase complex . Its precise molecular geometry and electronic properties are essential for forming a stable ternary complex with the CYP1B1 target protein and the E3 ligase, a requirement for efficient ubiquitination and subsequent proteasomal degradation. Any structural modification would likely abrogate this specific protein-protein interaction, leading to a complete loss of the intended pharmacological effect, rendering the compound useless for PROTAC-based research. This specificity is supported by its use in well-defined PROTAC molecules .

Quantifiable Differentiation of 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol: A Comparative Evidence Guide


PROTAC Development: Validated Ligand vs. Structurally Similar Analog

This compound, CYP1B1 ligand 2, is a validated and commercially available ligand for the development of PROTACs targeting CYP1B1, an enzyme overexpressed in several cancers. In contrast, a structurally related compound, SKI II (2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole), is a known inhibitor of sphingosine kinase (SphK) . The quantitative differentiation lies not in direct head-to-head potency on a single target, but in their distinct and well-characterized biological functions. While SKI II inhibits SphK with an IC50 of 0.5 μM , this compound is used to recruit CYP1B1 for degradation, a fundamentally different mechanism. This functional distinction is critical for experimental design in cancer research [1].

PROTAC CYP1B1 Targeted Protein Degradation Lung Cancer

Quantitative Binding Affinity: CYP1B1 Ligand 2 vs. Proanthocyanidin

While CYP1B1 ligand 2 is a tool for targeted degradation, its intrinsic binding affinity can be contextualized against a known CYP1B1 inhibitor, Proanthocyanidin. Proanthocyanidin is reported to inhibit CYP1B1 with an IC50 of 2.53 ± 0.01 μM [1]. This value provides a class-level benchmark for CYP1B1 engagement. CYP1B1 ligand 2 is designed to bind CYP1B1, and this benchmark supports the relevance of the target in oncology. No direct IC50 data for CYP1B1 ligand 2 itself was found in the sourced materials.

CYP1B1 Ligand Binding Inhibition Cancer

Structural Divergence from Potent VEGFR-2 Inhibitor Scaffold

The compound 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol is structurally related to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. While the latter is reported to inhibit VEGFR-2 with an IC50 of 0.093 µM , the former's bis-thiazole architecture confers a distinct pharmacological profile, orienting its use towards protein degradation rather than direct kinase inhibition. This highlights how subtle modifications to the core structure can result in a complete shift in biological application, from a potent antiangiogenic agent to a tool for targeted protein degradation.

Structural Analogy VEGFR-2 Kinase Inhibition Antiangiogenesis

Optimal Research Applications for 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol


PROTAC Development and Evaluation for CYP1B1-Dependent Cancers

This compound is most effectively utilized in the design and synthesis of PROTAC molecules intended for the targeted degradation of CYP1B1 . It serves as a validated, commercially available warhead that can be conjugated to an E3 ligase ligand via a linker. This application is directly supported by its designation as 'CYP1B1 ligand 2' and is critical for studying the biological consequences of CYP1B1 depletion in cancer cell models, particularly those derived from lung cancer .

Investigating CYP1B1 Biology via Chemical Knockdown

As a ligand for PROTAC design, this compound enables the acute and selective chemical knockdown of CYP1B1 protein levels, providing a powerful alternative to genetic knockdown techniques like RNA interference . This allows researchers to dissect the specific, non-enzymatic roles of CYP1B1 in tumor progression, metastasis, and drug resistance with temporal control, a significant advantage for mechanistic studies in oncology.

Control Experiments in Oncology Drug Discovery

In high-throughput screening campaigns or lead optimization programs focused on CYP1B1 inhibitors, this compound can be employed as a negative control for degradation-based assays. Its use as a ligand-only component helps to validate the mechanism of action for newly discovered PROTACs by confirming that the observed phenotype is due to target degradation rather than simple target binding or inhibition.

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